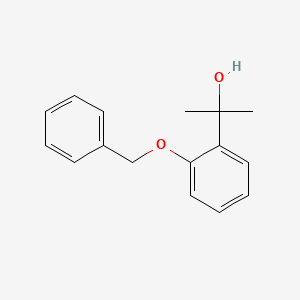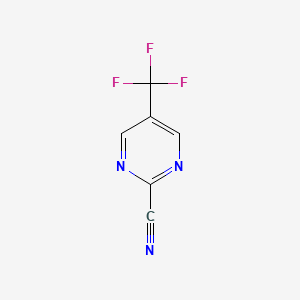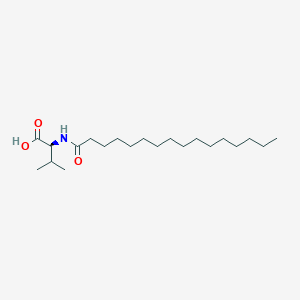
N-Hexadecanoyl-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, N-(1-oxohexadecyl)- is a synthetic peptide compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is a derivative of L-Valine, an essential amino acid, and is characterized by the presence of a long-chain fatty acid (hexadecanoic acid) attached to the amino group of L-Valine. This modification enhances its lipophilicity and allows it to interact with biological membranes more effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(1-oxohexadecyl)- typically involves the coupling of L-Valine with hexadecanoic acid. This can be achieved through various synthetic routes, including:
Direct Coupling: L-Valine is reacted with hexadecanoic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product.
Esterification: L-Valine is first converted to its ester form, followed by reaction with hexadecanoic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of L-Valine, N-(1-oxohexadecyl)- often involves large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-(1-oxohexadecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecanoic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; typically carried out in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of L-Valine, N-(1-oxohexadecyl)-.
Scientific Research Applications
L-Valine, N-(1-oxohexadecyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-penetrating abilities and moisturizing effects.
Mechanism of Action
The mechanism of action of L-Valine, N-(1-oxohexadecyl)- involves its interaction with biological membranes. The long-chain fatty acid moiety allows the compound to integrate into lipid bilayers, enhancing its ability to modulate membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl tripeptide-5: Another peptide with a long-chain fatty acid moiety, known for its skin-penetrating abilities and anti-aging properties.
Acetyl hexapeptide-49: A peptide used in cosmetics for its anti-inflammatory effects.
Uniqueness
L-Valine, N-(1-oxohexadecyl)- is unique due to its specific modification with hexadecanoic acid, which enhances its lipophilicity and membrane interaction capabilities. This makes it particularly useful in applications requiring efficient skin penetration and membrane modulation.
Properties
Molecular Formula |
C21H41NO3 |
|---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
(2S)-2-(hexadecanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C21H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25)/t20-/m0/s1 |
InChI Key |
OGLNTVZUARMGNY-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



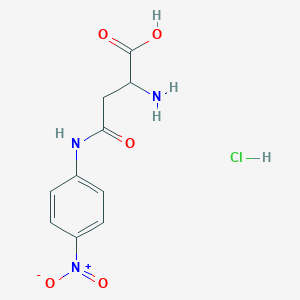

![Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate](/img/structure/B12283865.png)
![2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)-N-methylacetamide](/img/structure/B12283867.png)

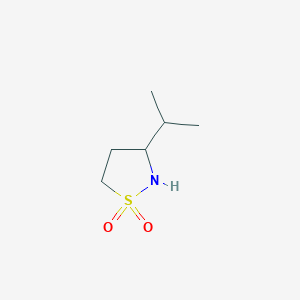
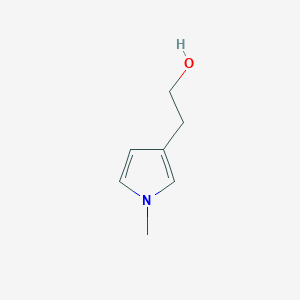
![N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide](/img/structure/B12283881.png)
![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid](/img/structure/B12283885.png)
![tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B12283890.png)
